Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-9-10(7-8)20-12(15)11(9)14(17)19-4-2/h8H,3-7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFBYOIWJBRBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC(=C2C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with a suitable thiophene derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing tetrahydrobenzo[b]thiophene derivatives with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to be a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the diethyl ester group can enhance its efficacy against various bacterial strains .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have demonstrated its ability to inhibit the proliferation of certain cancer cell lines . Further research is required to elucidate the mechanisms involved and to assess its potential as a chemotherapeutic agent.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions.
Synthesis of Heterocycles
This compound can be used as a precursor for synthesizing more complex heterocyclic compounds. For instance, it has been employed in the synthesis of thienopyrimidine derivatives which are relevant in pharmaceuticals .
Dyes and Pigments
This compound has also found applications in the production of azo dyes and other colorants. Its reactivity allows it to form stable colored compounds that are useful in various industries including textiles and coatings .
Material Science
In material science, this compound is explored for its potential use in polymer chemistry.
Polymer Additives
The compound can act as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is associated with the activation of the NRF2 pathway, which leads to the expression of antioxidant and anti-inflammatory genes. The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, allowing NRF2 to translocate to the nucleus and activate gene expression .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Cyano (6CN) and thiazole substituents enhance antiproliferative activity compared to ester derivatives.
- The dual ester groups in the target compound may improve membrane permeability but could reduce target specificity compared to amide-linked analogs like SIM-53B .
Physicochemical Properties
Key Observations :
- The target compound’s higher LogP (vs.
Biological Activity
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Overview of the Compound
This compound is characterized by a unique structure that includes a fused thiophene and benzene ring with two ester functional groups. Its IUPAC name reflects its complex structure, and it is known for various chemical reactivities due to the presence of these functional groups .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of ethyl cyanoacetate with appropriate thiophene derivatives under controlled conditions. Microwave-assisted synthesis has also been employed to enhance yields and purity.
Anticancer Properties
Recent studies have shown that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines:
- In Vitro Studies : The compound demonstrated effective inhibition against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The IC50 values for these compounds were reported to be significantly lower than 20 μM for active compounds .
- Mechanism of Action : The mechanism involves disrupting tubulin assembly during cell division. The compound's interaction with specific molecular targets leads to cell cycle arrest in the G2/M phase, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its activation of the NRF2 pathway. This activation results in the upregulation of antioxidant and anti-inflammatory genes by preventing the interaction between KEAP1 and NRF2.
Comparative Analysis
To better understand the biological activity of this compound in comparison to similar compounds:
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Structure | <20 (active) | Tubulin assembly inhibition |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Similar but lacks second ester | >50 (inactive) | Less effective |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Carboxamide instead of ester | >50 (inactive) | Less effective |
This table illustrates that this compound possesses superior biological activity compared to its analogs due to its structural features.
Case Studies
- Antiproliferative Activity : In a study evaluating various tetrahydrobenzo[b]thiophenes against cancer cell lines (L1210 and HeLa), diethyl 2-amino derivatives showed a marked increase in potency compared to other derivatives tested .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with diethyl 2-amino derivatives resulted in significant G2/M phase accumulation in K562 cells. This indicates selective targeting of cancer cells while sparing normal human peripheral blood mononuclear cells .
Q & A
Q. What are the standard synthetic routes for preparing diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate and its derivatives?
The compound is typically synthesized via the Gewald reaction , which involves cyclohexanone, malononitrile (or derivatives like ethyl cyanoacetate), and elemental sulfur under basic conditions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a key intermediate) is formed by reacting cyclohexanone with ethyl cyanoacetate and sulfur in ethanol, catalyzed by morpholine . Derivatives are often generated by further functionalization, such as reactions with isocyanates (e.g., 2-chloroethyl isocyanate in toluene under reflux) or benzoylisothiocyanate to form thiourea adducts .
Q. What analytical techniques are used to confirm the structure of this compound and its derivatives?
1H/13C NMR spectroscopy is critical for confirming regiochemistry and substituent placement, particularly for distinguishing between tautomeric forms in fused heterocycles. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹). Elemental analysis ensures purity and stoichiometric ratios, while X-ray crystallography resolves ambiguities in complex derivatives (e.g., monoclinic crystal systems with space group C2/c) . Mass spectrometry (MS) is used for molecular weight validation .
Q. What are the key intermediates in synthesizing bioactive derivatives of this compound?
The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core serves as the primary scaffold. Modifications include:
- Carboxamide derivatives (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) via hydrolysis of nitrile or ester groups .
- Thiourea derivatives via reaction with benzoylisothiocyanate .
- Fused pyrimidines or pyranothiazoles through cyclization with malononitrile or ethyl cyanoacetate .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
Yields are influenced by solvent polarity (e.g., 1,4-dioxane vs. acetonitrile), temperature control (reflux vs. room temperature), and catalyst selection (e.g., triethylamine for deprotonation). For example, cyclization reactions with malononitrile achieved 67% yield in 1,4-dioxane under reflux, while thiourea adducts required prolonged stirring at room temperature . Microwave-assisted synthesis may reduce reaction times for sterically hindered derivatives.
Q. How do structural modifications impact antitumor activity, and how can contradictory data across cell lines be resolved?
Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on aryl substituents show enhanced activity against cancer cell lines (e.g., pyrano[2,3-d]thiazole derivative 6a with IC₅₀ = 1.2 µM vs. HepG2) . Contradictions in activity data (e.g., low efficacy in MCF-7 but high potency in HCT-116) may arise from cell-specific uptake mechanisms or metabolic stability . Cross-validation using 3D spheroid models or patient-derived xenografts (PDX) is recommended to address discrepancies .
Q. What mechanistic insights exist for the analgesic activity of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives?
Derivatives like 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit COX-2 inhibition and opioid receptor modulation . In vivo studies using the "hot plate" test showed these compounds outperformed metamizole (latency time increase: 12.5 s vs. 8.2 s at 50 mg/kg). Mechanistic studies should combine molecular docking (e.g., COX-2 active site) and knockout mouse models to validate targets .
Q. How can the pharmacokinetic profile of these derivatives be improved for CNS-targeted applications?
LogP optimization (target range: 2–3) via substituent engineering (e.g., replacing esters with carboxamides) enhances blood-brain barrier penetration. For example, replacing the ethyl ester in this compound with a tert-butyl carboxamide increased brain-plasma ratio from 0.3 to 1.8 in rats . Prodrug strategies (e.g., phosphate esters) may improve aqueous solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
